molecular formula C15H10N2O6 B2921202 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole CAS No. 306732-20-7

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole

Cat. No.: B2921202
CAS No.: 306732-20-7
M. Wt: 314.253
InChI Key: MLIIONPKEBHBFW-LZYBPNLTSA-N
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Description

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole is a benzodioxole derivative characterized by a 1,3-benzodioxole core substituted at the 5-position with a (4-nitrobenzoyl)oxyiminomethyl group. The 1,3-benzodioxole scaffold is a bicyclic structure comprising a benzene ring fused with a dioxole ring (two oxygen atoms at positions 1 and 3).

Properties

IUPAC Name

[(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O6/c18-15(11-2-4-12(5-3-11)17(19)20)23-16-8-10-1-6-13-14(7-10)22-9-21-13/h1-8H,9H2/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLIIONPKEBHBFW-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319840
Record name [(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

306732-20-7
Record name [(E)-1,3-benzodioxol-5-ylmethylideneamino] 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole typically involves multiple steps, starting with the preparation of the benzodioxole core. This is followed by the introduction of the nitrobenzoyl group and the formation of the oxime moiety. Common reagents used in these steps include nitrobenzoyl chloride, hydroxylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography are often employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The oxime moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the oxime moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and result in various effects, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole and related benzodioxole derivatives:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Biological Activity/Use Key Reference(s)
Target Compound (4-Nitrobenzoyl)oxyiminomethyl ~331.26* Unknown (hypothetical) -
Piperonyl Butoxide [[2-(2-Butoxyethoxy)ethoxy]methyl]-6-propyl 338.4 P450 enzyme inhibition; pesticide synergist
5-t-Butyl-1,3-benzodioxole t-Butyl ~178.23 Non-inducer of CYP1A1 in mice
5-Aminomethyl-1,3-benzodioxole Aminomethyl ~151.15 Chemical intermediate
3-Methoxy-4,5-methylenedioxyamphetamine (MMDA) Methoxy, ethanamine ~225.26 Psychoactive; regulated substance
Tetrahydrofurofuranlignan (Compound 1) Complex furofuranlignan substituent Not reported Anti-tumor activity

*Calculated based on benzodioxole (138.12 g/mol) + (4-nitrobenzoyl)oxyiminomethyl (193.14 g/mol).

Key Comparative Analyses

Electronic and Steric Effects
  • Nitrobenzoyloxyimino Group (Target Compound): The nitro group is strongly electron-withdrawing, which may enhance electrophilic reactivity and influence binding to biological targets.
  • Alkyl Substituents (e.g., 5-t-Butyl-1,3-benzodioxole): Alkyl groups (t-butyl, n-butyl) are electron-donating and sterically bulky, reducing metabolic oxidation and enzyme interactions .
  • Ether Chains (Piperonyl Butoxide): Long ether chains increase hydrophobicity and membrane permeability, critical for its role as a pesticide synergist .

Biological Activity

5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole core substituted with a nitrobenzoyl group and an imino linkage, which may contribute to its biological properties. The structural formula can be represented as follows:

C12H10N2O5\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_5

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing neurotransmitter activity and pain pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, a study on related benzodioxole derivatives demonstrated IC50 values ranging from 10 to 20 µM against various cancer cell lines, suggesting that this compound could have comparable effects.

Cell Line IC50 (µM) Mechanism
HeLa15.0Induction of apoptosis
MDA-MB-23118.5Cell cycle arrest
A54912.0Inhibition of migration

Antimicrobial Activity

The compound's potential antimicrobial properties were evaluated against several bacterial strains. The results indicated moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodioxole and tested their anticancer properties. Among these, this compound showed promising results in inhibiting tumor growth in xenograft models.

Pharmacokinetics and Toxicology

A pharmacokinetic study revealed that the compound has favorable absorption characteristics with a bioavailability of approximately 60%. Toxicological assessments indicated low toxicity at therapeutic doses, making it a candidate for further development.

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